

Azalanstat: A Dual Inhibitor of Cholesterol Biosynthesis and Heme Catabolism

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Compound of Interest

Compound Name: Azalanstat

Cat. No.: B1665909

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azalanstat (also known as RS-21607) is a synthetic imidazole-dioxolane derivative that has demonstrated a unique dual inhibitory mechanism of action, positioning it as a molecule of significant interest in biomedical research. It concurrently targets key enzymes in two distinct and vital metabolic pathways: cholesterol biosynthesis and heme catabolism. By inhibiting lanosterol 14 α -demethylase, a critical enzyme in the production of cholesterol, **Azalanstat** exhibits hypocholesterolemic properties. Simultaneously, it inhibits heme oxygenase (HO-1 and HO-2), the rate-limiting enzymes in the degradation of heme. This multifaceted activity suggests a potential for therapeutic applications in a range of disorders, from hypercholesterolemia to conditions where modulation of heme metabolism is beneficial. This technical guide provides a comprehensive overview of the core scientific principles of **Azalanstat**, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways.

Introduction

Azalanstat is a small molecule that has been identified as a potent inhibitor of two key enzymes: lanosterol 14 α -demethylase and heme oxygenase.[1][2] Its imidazole-dioxolane structure is central to its inhibitory activity. The dual nature of its targets makes it a valuable tool

for studying the interplay between cholesterol metabolism and heme degradation, and presents a unique pharmacological profile for potential therapeutic development.

Mechanism of Action: A Dual Inhibition Strategy

Azalanstat's pharmacological effects stem from its ability to simultaneously inhibit two distinct enzyme systems:

- **Inhibition of Lanosterol 14 α -Demethylase:** **Azalanstat** is a potent inhibitor of lanosterol 14 α -demethylase, a cytochrome P450 enzyme (CYP51A1) that plays a crucial role in the cholesterol biosynthesis pathway.^{[2][3][4][5]} This enzyme is responsible for the removal of the 14 α -methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol.^[6] By blocking this step, **Azalanstat** effectively reduces the endogenous synthesis of cholesterol.^{[2][3]}
- **Inhibition of Heme Oxygenase (HO-1 and HO-2):** **Azalanstat** also acts as an inhibitor of both the inducible (HO-1) and constitutive (HO-2) isoforms of heme oxygenase.^[1] Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, breaking it down into biliverdin, iron, and carbon monoxide.^{[1][2][4]} Inhibition of this enzyme can have significant physiological consequences, as the products of heme degradation have important biological activities.

This dual-action mechanism is a distinguishing feature of **Azalanstat**, setting it apart from more conventional single-target inhibitors.

Quantitative Inhibitory Data

The inhibitory potency of **Azalanstat** has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzyme Inhibition Data for **Azalanstat**

Target Enzyme	IC50 Value
Heme Oxygenase-1 (HO-1)	5.5 μ M ^[1]
Heme Oxygenase-2 (HO-2)	24.5 μ M ^[1]

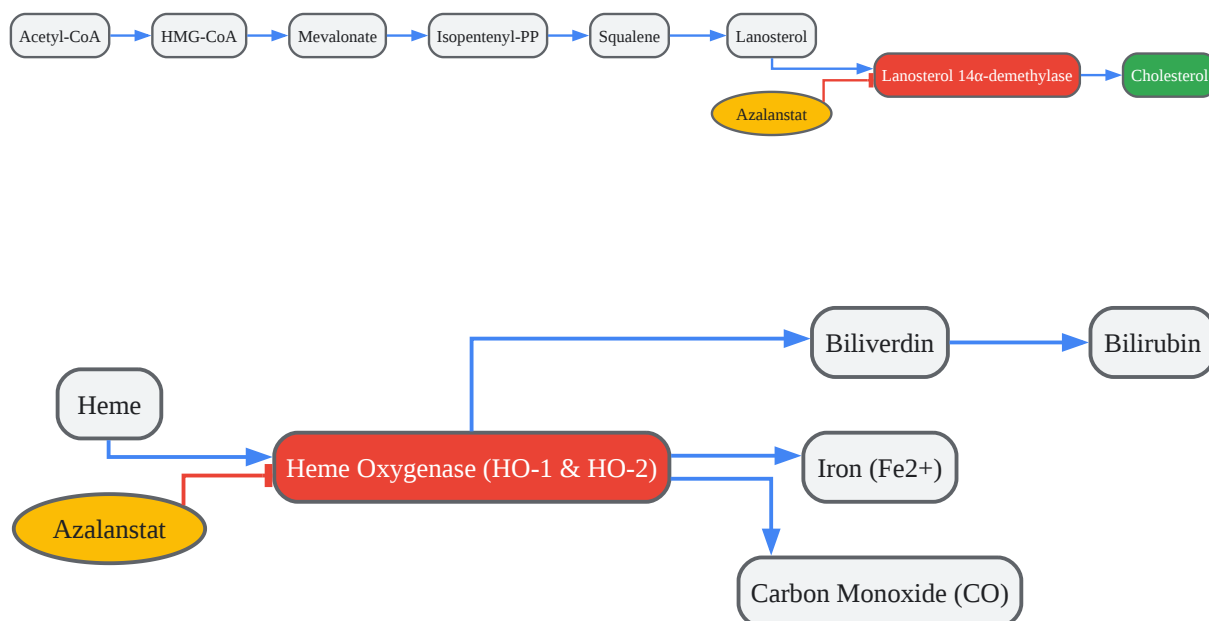
Table 2: In Vivo Efficacy Data for **Azalanstat** (RS-21607) in Hamsters

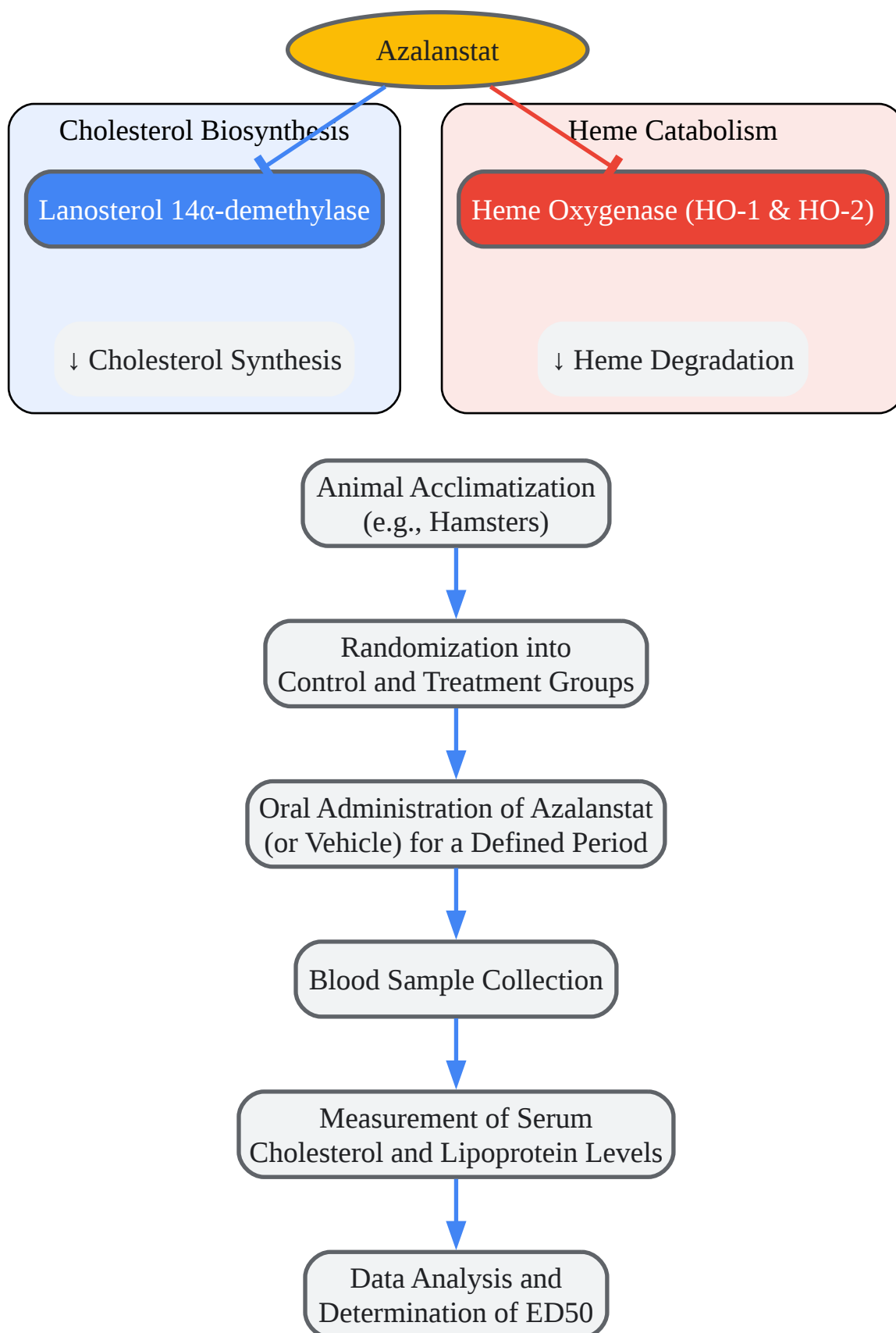
Parameter	ED50 Value	Experimental Conditions
Serum Cholesterol Lowering	62 mg/kg[2][3][5]	Oral administration for 1 week in hamsters on a regular chow diet.[2][3][5]
Hepatic Microsomal HMG-CoA Reductase Inhibition	31 mg/kg[3]	Oral administration in hamsters.[3]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Azalanstat's Point of Intervention

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step at which **Azalanstat** exerts its inhibitory effect.





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